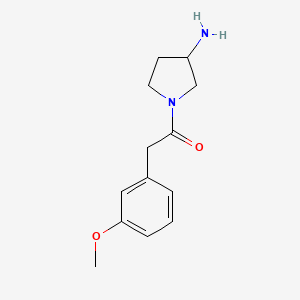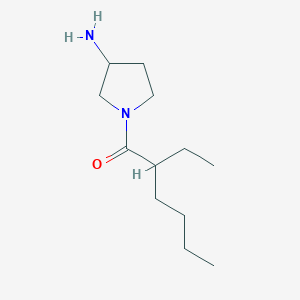![molecular formula C12H16N2O2 B1468149 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid CAS No. 1340225-73-1](/img/structure/B1468149.png)
4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid is characterized by the presence of a pyrrolidine ring and a benzoic acid group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid are likely to be influenced by the properties of the pyrrolidine ring . The ring’s sp3-hybridization allows for efficient exploration of the pharmacophore space, contributing to the molecule’s stereochemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid are influenced by its molecular structure, which includes a pyrrolidine ring and a benzoic acid group. The pyrrolidine ring contributes to the molecule’s stereochemistry and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core structure in 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid , is widely utilized in medicinal chemistry due to its versatility and biological relevance . It serves as a scaffold for creating novel biologically active compounds. The presence of the pyrrolidine ring can influence the stereochemistry of the molecule, contributing to its three-dimensional shape and potentially affecting its interaction with biological targets.
Pharmacophore Development
In drug discovery, the pyrrolidine ring is often used to explore pharmacophore space efficiently. The sp3-hybridization of the ring allows for a diverse range of interactions with biological targets, which can be crucial for developing selective and potent drugs .
ADME/Tox Optimization
The introduction of nitrogen heterocycles like pyrrolidine can be strategically employed to modify physicochemical parameters, optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates .
Structural Diversity in Lead Compounds
Heteroatomic saturated ring systems, such as pyrrolidine, enable greater structural diversity in lead compounds. This diversity is essential for generating unique molecules with the potential for high biological activity .
Enantioselective Binding
The stereogenicity of the pyrrolidine ring means that different stereoisomers can have different biological profiles. This is due to the varying spatial orientation of substituents, which can lead to different binding modes to enantioselective proteins .
Therapeutic Applications
Compounds containing the pyrrolidine ring have been investigated for their therapeutic potential. For instance, selective activation of the SST5 receptor, which inhibits insulin secretion from pancreatic β-cells, has been explored using nonpeptide selective SST5 agonists with pyrrolidine structures .
Direcciones Futuras
The future directions for research on 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications in drug discovery . The pyrrolidine ring, a key feature of this compound, is a versatile scaffold for the design of new compounds with different biological profiles .
Propiedades
IUPAC Name |
4-[(3-aminopyrrolidin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-5-6-14(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11H,5-8,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEKLQJLWPCXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468068.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468069.png)
![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468070.png)
![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468071.png)

![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468075.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)



![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)